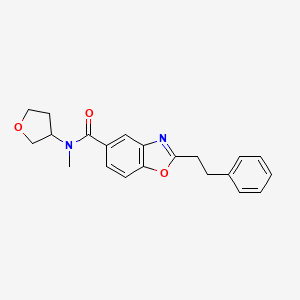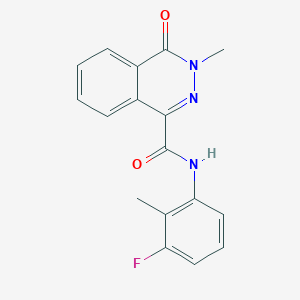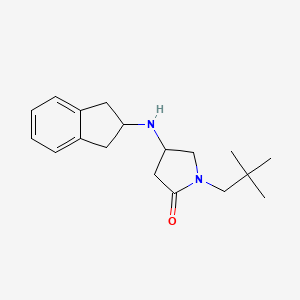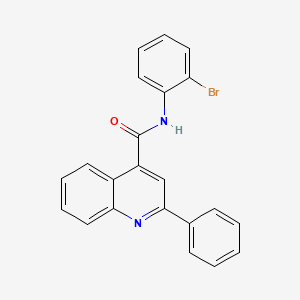![molecular formula C19H23N3O B6135234 N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide, also known as AZD0328, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and cancer. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) metabolism inhibitors and acts by inhibiting the enzyme NAD+ dependent deacetylase sirtuin-1 (SIRT1).
Mechanism of Action
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide acts by inhibiting the enzyme SIRT1, which is a member of the sirtuin family of NAD+-dependent deacetylases. SIRT1 plays a critical role in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. By inhibiting SIRT1, N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide alters the acetylation status of various proteins and modulates the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide inhibits the activity of SIRT1 in a dose-dependent manner. In vivo studies have shown that N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide reduces the production of pro-inflammatory cytokines and ameliorates the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has been shown to have potent inhibitory activity against SIRT1. However, one of the limitations of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide is that it has relatively low selectivity for SIRT1 and can also inhibit other members of the sirtuin family of NAD+-dependent deacetylases.
Future Directions
There are several future directions for the study of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide. One direction is to improve the selectivity of the compound for SIRT1 by designing more specific inhibitors. Another direction is to investigate the potential therapeutic applications of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory activity of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide against SIRT1 and to identify potential biomarkers for patient stratification and monitoring.
Synthesis Methods
The synthesis of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide involves the reaction of 2-phenylethylamine with nicotinoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to obtain the final compound. The synthesis of this compound has been reported in several research articles and is considered to be a relatively straightforward process.
Scientific Research Applications
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer. In autoimmune diseases, SIRT1 has been shown to play a critical role in the regulation of immune responses and inflammation. By inhibiting SIRT1, N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In cancer, SIRT1 has been shown to promote tumor growth and metastasis by regulating various signaling pathways. By inhibiting SIRT1, N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(17-8-4-11-20-14-17)21-18-9-5-12-22(15-18)13-10-16-6-2-1-3-7-16/h1-4,6-8,11,14,18H,5,9-10,12-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRCSAEGASOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)

![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![5-[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6135203.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)

![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)

![2-methoxy-N-{1-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6135244.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)